molecular formula C35H57NO13R2 B108651 Leucomycin A6 CAS No. 18361-48-3

Leucomycin A6

カタログ番号 B108651
CAS番号: 18361-48-3
分子量: 799.9 g/mol
InChIキー: ABTSKZKCMFRYNP-HUFPKKMTSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Leucomycin A6 is a chemical compound . It is part of the Leucomycin family, which is a multi-component mixture of a 16-membered-ring macrolide antibiotic . The known components mainly include leucomycin A 1, A 3, A 4, A 5, A 6, A 7, A 8, A 9 and A 13 .


Synthesis Analysis

Leucomycin is produced by fermentation by microorganisms . A method was developed for the separation and characterization of new components and impurities in leucomycin by multiple heart-cutting two-dimensional liquid chromatography combined with ion trap/time-of-flight mass spectrometry in both positive and negative electrospray ionization modes .


Molecular Structure Analysis

The structures of nine new components in leucomycin were deduced as unsaturated ketone in the 16-membered ring of leucomycin . The structures of six impurities were characterized for the first time, four of which were acid degradation products, and the other two were process impurities .


Chemical Reactions Analysis

The degradation impurities were produced during purification of leucomycin fermentation broth, which requires a low-pH environment . The formation mechanisms of acid degradation impurities in leucomycin were also studied .


Physical And Chemical Properties Analysis

Leucomycin A6 has a molecular formula of C40H65NO15 . Its molecular weight is 799.952 . More detailed physical and chemical properties could not be found in the search results.

科学的研究の応用

  • Anticancer Activities :

    • Landomycin E, related to Leucomycin A6, shows broad anticancer activity, particularly against Jurkat T-cell leukemia cells. It induces apoptosis through rapid generation of hydrogen peroxide and a complex caspase activation pattern, making it a potential candidate for (pre)clinical development (Panchuk et al., 2017).
  • Metabolism Regulation in Antibiotic Production :

    • The fermentation of Leucomycin, a 16-membered macrolide antibiotic, is greatly affected by precursors and regulators. Experiments show that the addition of butyrate and magnesium phosphate at specific concentrations can significantly enhance antibiotic potency, indicating the practical value of precursor and regulator utilization in industrial production (Meng, 2000).
  • Antibiotic Properties and Bacterial Interactions :

    • Leucocin A, similar to Leucomycin A6, is a bacteriocin that exhibits potent activity against specific gram-positive bacteria. Its binding ability to pathogenic bacteria like Listeria monocytogenes suggests potential use in antimicrobial peptide-based diagnostic platforms (Etayash et al., 2014).
  • Wastewater Treatment Involving Leucomycin :

    • A two-phase anaerobic/aerobic system has been used for treating leucomycin wastewater. This approach shows stability in antibiotic wastewater treatment, reducing organic matter significantly and achieving a total removal rate of COD96%, thus reaching industrial discharge standards (Guo-qi, 2005).
  • Chemotherapeutic Sensitization :

    • Research on lung cancer cells indicates that leptomycin B, closely related to Leucomycin A6, can be sensitized by pretreatment with doxorubicin, enhancing its therapeutic effects. This combination strategy activates and restores p53 and other signaling pathways, suggesting a potential approach for treating drug-resistant lung cancer cells (Lu et al., 2012).
  • Novel Analogues and Impurities Identification :

    • A study identified new components and impurities in leucomycin through multiple heart-cutting two-dimensional liquid chromatography combined with mass spectrometry. This provides guidance for manufacturing process improvement and impurity reduction in pharmaceuticals (Wang et al., 2019).

Safety And Hazards

Leucomycin A6 is harmful if swallowed . In the event of fire, wear self-contained breathing apparatus . After swallowing, immediately make the victim drink water (two glasses at most) and consult a physician .

将来の方向性

Based on the characterization of impurities, a study revealed the mechanism of impurity production, thus providing guidance to pharmaceutical companies for manufacturing process improvement and impurity reduction . It also provided a scientific basis for further improvement of official monographs in pharmacopoeias .

特性

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H65NO15/c1-11-30(45)54-38-25(5)51-32(21-40(38,7)48)55-35-24(4)52-39(34(47)33(35)41(8)9)56-36-27(17-18-42)19-22(2)28(44)16-14-12-13-15-23(3)50-31(46)20-29(37(36)49-10)53-26(6)43/h12-14,16,18,22-25,27-29,32-39,44,47-48H,11,15,17,19-21H2,1-10H3/b13-12+,16-14+/t22-,23-,24-,25+,27+,28+,29-,32+,33-,34-,35-,36+,37+,38+,39+,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTSKZKCMFRYNP-HUFPKKMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)C)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)OC(=O)C)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H65NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860188
Record name Leucomycin A6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

799.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leucomycin A6

CAS RN

18361-48-3
Record name Leucomycin A6
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18361-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucomycin A6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018361483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucomycin A6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEUCOMYCIN A6
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FN79UZP05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leucomycin A6
Reactant of Route 2
Leucomycin A6
Reactant of Route 3
Leucomycin A6
Reactant of Route 4
Leucomycin A6
Reactant of Route 5
Leucomycin A6
Reactant of Route 6
Leucomycin A6

Citations

For This Compound
25
Citations
S Omura, M Katagiri, T Hata - The Journal of Antibiotics, 1968 - jstage.jst.go.jp
Studies on the structures of new components of leucomycin, A4 (IV), A5 (III), A6 (VI), A7 (V), A8 (VIII) and A9 (VII), were carried out in parallel with those on components A^ I) and A3 (II), …
Number of citations: 37 www.jstage.jst.go.jp
S Omura, A Nakagawa - The Journal of Antibiotics, 1975 - jstage.jst.go.jp
Table 1 summarizes the physicochemical properties of 16-membered macrolides which have been discovered to date and whose structures have been elucidated. These macrolides …
Number of citations: 98 www.jstage.jst.go.jp
S INOUYE, T TSURUOKA, T SHOMURA… - The Journal of …, 1971 - jstage.jst.go.jp
… It was postulated, accordingly, that antibiotic SF-837 (1) had the sameskeleton as that of leucomycin A6(2), and that the difference camefrom acyl groups attached to the macrocyclic …
Number of citations: 41 www.jstage.jst.go.jp
M Wang, YP Li, Y Wang, J Li, C Hu… - … of pharmaceutical and …, 2013 - Elsevier
… ), the amounts of midecamycin A1, leucomycin A6 as well as the total amount of midecamycin A1 + midecamycin A2 + leucomycin A4 + leucomycin A6 + leucomycin A8 are controlled [4]…
Number of citations: 13 www.sciencedirect.com
H He, RG Yu, QH Yang, ZD Yu… - Yao xue xue bao= Acta …, 1991 - europepmc.org
… SF-837A1, leucomycin A6 and minor components could be separated in less than 15 min. The retention times of SF-837A1 and leucomycin A6 are 7 and 10 min respectively. The …
Number of citations: 3 europepmc.org
Y YANG, Y LI, Y WEN, C HU - Chinese Journal of …, 2008 - ingentaconnect.com
… ResultsxThe contents of the compo\ nents of midecamycin A1 and leucomycin A6 was 30% r50% and 10% r20% seperately/The contents of the rest components were lower/different …
Number of citations: 3 www.ingentaconnect.com
O Hara, CR Hutchinson - Journal of bacteriology, 1992 - Am Soc Microbiol
… 1) appeared to be converted to their 3-O-acylderivatives, leucomycin A4 (3-acetyl) and/or midecamycin A2 (3-propionyl) and midecamycin Al (3-propionyl) and/or leucomycin A6 (3-…
Number of citations: 79 journals.asm.org
P Przybylski - Current Organic Chemistry, 2011 - ingentaconnect.com
Macrolides are produced by various Streptomyces strains and make up a large group of compounds among antibiotics used against various infectious diseases. There are many criteria …
Number of citations: 30 www.ingentaconnect.com
A KINUMAKI, I TAKAMORI, Y SUGAWARA… - The Journal of …, 1974 - jstage.jst.go.jp
… glycoside from leucomycin A6.3c) Catalytic hydrogenation of (1) with palladium-carbon … in leucomycin A3, in (2) it was propionyl as in leucomycin A6. The whole structures of (1) and (2)* …
Number of citations: 21 www.jstage.jst.go.jp
S Rakhit, K SINGH - The Journal of antibiotics, 1974 - jstage.jst.go.jp
Leucomycin(Kitasamycin) is a macrolide antibiotic having activity against gram-positive bacteria and certain Mycoplasma strains. Comparison of antimicrobial activities of the variuos …
Number of citations: 27 www.jstage.jst.go.jp

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。